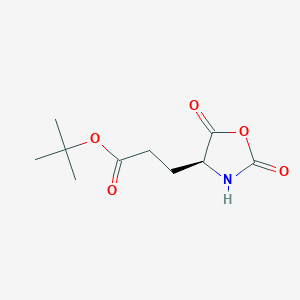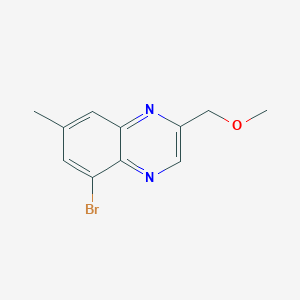
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline core.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group at the 7-position is introduced using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Large-Scale Bromination: Using bromine or NBS in a controlled environment to ensure safety and efficiency.
Methoxymethylation and Methylation: Conducted in large reactors with precise control over reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-Oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Biaryl Derivatives: Formed by coupling reactions.
科学的研究の応用
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
作用機序
The mechanism of action of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group enhance its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylquinoxaline: Lacks the methoxymethyl group, resulting in different chemical properties.
2-(Methoxymethyl)-7-methylquinoxaline: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Methylquinoxaline: Lacks both the bromine and methoxymethyl groups, making it less versatile.
Uniqueness
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is unique due to the combination of bromine, methoxymethyl, and methyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
5-bromo-2-(methoxymethyl)-7-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O/c1-7-3-9(12)11-10(4-7)14-8(5-13-11)6-15-2/h3-5H,6H2,1-2H3 |
InChIキー |
ZJVJXEHHKVBTGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=CN=C2C(=C1)Br)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


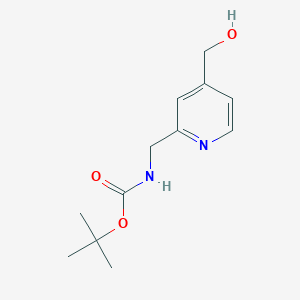


![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)

![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
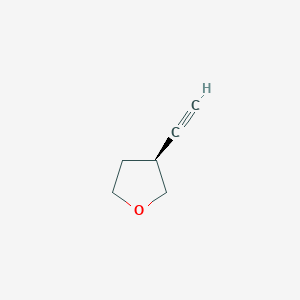
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
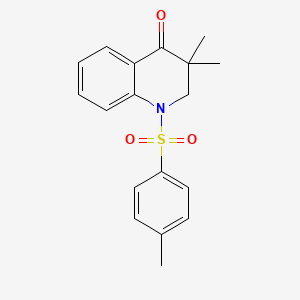
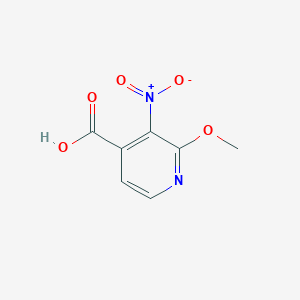
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

